N-(2-Amino-2-oxoethyl)-N-[(1S)-2-(3,5-dioxo-1-piperazinyl)-1-methylethyl]-glycine
Descripción general
Descripción
N-(2-Amino-2-oxoethyl)-N-[(1S)-2-(3,5-dioxo-1-piperazinyl)-1-methylethyl]-glycine, also known as this compound, is a useful research compound. Its molecular formula is C11H18N4O5 and its molecular weight is 286.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-Amino-2-oxoethyl)-N-[(1S)-2-(3,5-dioxo-1-piperazinyl)-1-methylethyl]-glycine (CAS Number: 120418-77-1) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C11H18N4O5
- Molecular Weight : 286.28 g/mol
- Hydrogen Bond Donor Count : 3
- Hydrogen Bond Acceptor Count : 7
- Rotatable Bond Count : 7
The compound exhibits various biological activities attributed to its structural components. The presence of the piperazine moiety is believed to enhance its interaction with biological targets, such as enzymes and receptors involved in cellular signaling pathways.
1. Anticancer Activity
Research indicates that derivatives of this compound demonstrate significant anticancer properties. For instance, studies on related thiazole compounds show promising results against several cancer cell lines:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound 88 | NCI-H522 (lung cancer) | 0.06 | DHFR inhibition |
Compound 41 | HepG2 (liver cancer) | <10 | Induces apoptosis |
Compound 35a | Jurkat (leukemia) | <5 | CA-III inhibition |
These findings suggest that the structural features of the compound contribute to its ability to inhibit tumor growth and induce apoptosis in cancer cells.
2. Anti-inflammatory Activity
The compound's potential anti-inflammatory effects have been assessed through its ability to reduce prostaglandin E2 (PGE2) levels in vitro. Analogous compounds have shown varying degrees of effectiveness:
Compound | PGE2 Reduction (%) | IC50 (µM) |
---|---|---|
Compound 1a | 76% | 0.84 |
Compound 4a | 98% | 0.41 |
This data indicates that modifications to the core structure can significantly influence anti-inflammatory potency.
3. Antimicrobial Activity
Preliminary studies have also evaluated the antimicrobial properties of this compound. Derivatives have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli:
Derivative | MIC (µg/mL) |
---|---|
Piperazine derivative A | 4 |
Piperazine derivative B | 8 |
These findings highlight the compound's potential as a scaffold for developing new antimicrobial agents.
Case Studies
Several case studies have been documented regarding the synthesis and biological evaluation of related compounds:
- Synthesis and Evaluation : A study synthesized various piperazine derivatives and evaluated their cytotoxicity against different cancer cell lines, revealing structure-activity relationships that guide further development.
- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of similar compounds, demonstrating significant tumor regression in treated groups compared to controls.
Propiedades
IUPAC Name |
2-[(2-amino-2-oxoethyl)-[(2S)-1-(3,5-dioxopiperazin-1-yl)propan-2-yl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O5/c1-7(15(3-8(12)16)6-11(19)20)2-14-4-9(17)13-10(18)5-14/h7H,2-6H2,1H3,(H2,12,16)(H,19,20)(H,13,17,18)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXYGBPOWCUSEP-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CC(=O)NC(=O)C1)N(CC(=O)N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1CC(=O)NC(=O)C1)N(CC(=O)N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N-(2-Amino-2-oxoethyl)-N-[(1S)-2-(3,5-dioxo-1-piperazinyl)-1-methylethyl]-glycine in the metabolism of dexrazoxane and its relation to the cardioprotective effects of the drug?
A1: this compound (compound B in the study) is one of the two one-ring open intermediates formed during the metabolism of dexrazoxane. [] The study demonstrates that this compound is directly metabolized by the enzyme dihydroorotase (DHOase) to form ADR-925, the metabolite believed to be responsible for the cardioprotective effects of dexrazoxane. Inhibiting DHOase with 5-aminoorotic acid significantly reduced the formation of ADR-925, highlighting the crucial role of DHOase and, consequently, compound B in the metabolic pathway of dexrazoxane leading to its cardioprotective effects. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.